(2-Bromophenethoxy)(tert-butyl)dimethylsilane
Overview
Description
“(2-Bromophenethoxy)(tert-butyl)dimethylsilane” is a silane derivative . It has been used in the synthesis of 4-(3-hydroxypropyl)-4’-methyl-2,2’-bipyridine .
Synthesis Analysis
This compound has been used as a reagent in the synthesis of 4-(3-hydroxypropyl)-4’-methyl-2,2’-bipyridine .Molecular Structure Analysis
The molecular weight of “(2-Bromophenethoxy)(tert-butyl)dimethylsilane” is 315.33 . The InChI code for this compound is 1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-11-10-12-8-6-7-9-13(12)15/h6-9H,10-11H2,1-5H3 .Chemical Reactions Analysis
“(2-Bromophenethoxy)(tert-butyl)dimethylsilane” has been used as a reagent for the selective N-alkylation of 5-piperazin-1-yl-1H-indole and (1H-indol-2-yl)-piperazin-1-yl-methanone .Physical And Chemical Properties Analysis
“(2-Bromophenethoxy)(tert-butyl)dimethylsilane” is a liquid at room temperature . It has a molecular weight of 315.33 and a density of 1.115 g/mL at 25 °C .Scientific Research Applications
Palladium-Catalyzed Intra/Intermolecular Cascade Cross Couplings : A study by Demircan (2014) in "Molecules" explored palladium-catalyzed intra-intermolecular cascade cross-couplings involving similar compounds. This research indicates the utility of such compounds in complex organic synthesis and the creation of novel molecules (Demircan, 2014).
Brightness Emission-Tuned Nanoparticles : Fischer, Baier, and Mecking (2013) in the "Journal of the American Chemical Society" described the use of similar compounds in the synthesis of nanoparticles. This application is significant in the development of materials with specific optical properties (Fischer, Baier, & Mecking, 2013).
Synthesis of Chiral Compounds : The synthesis and study of chiral compounds using related molecules were explored by Akther et al. (2017) in the "European Journal of Organic Chemistry." This research highlights the role of such compounds in stereochemical studies and chiral molecule synthesis (Akther et al., 2017).
Photoinitiators in Polymer Chemistry : Karahan et al. (2014) in "Journal of Photochemistry and Photobiology A-chemistry" discussed the synthesis of photoinitiators from related compounds. This application is crucial in the field of photopolymerization and material science (Karahan et al., 2014).
Palladium-Catalyzed Cross-Couplings in Aqueous Phase : DeVasher, Moore, and Shaughnessy (2004) in "The Journal of Organic Chemistry" presented the use of water-soluble alkylphosphines in palladium-catalyzed cross-couplings of aryl bromides. This study is relevant to green chemistry and sustainable chemical processes (DeVasher, Moore, & Shaughnessy, 2004).
Safety And Hazards
This compound is classified under GHS07 for safety. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with the skin, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection when handling this compound. If it gets into the eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
2-(2-bromophenyl)ethoxy-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-11-10-12-8-6-7-9-13(12)15/h6-9H,10-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFIKLUHTYXQSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444525 | |
Record name | [2-(2-Bromophenyl)ethoxy](tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenethoxy)(tert-butyl)dimethylsilane | |
CAS RN |
181021-20-5 | |
Record name | [2-(2-Bromophenyl)ethoxy](tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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